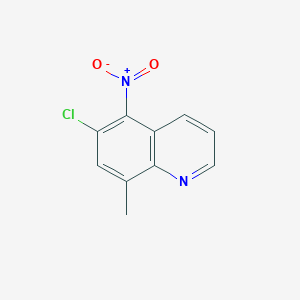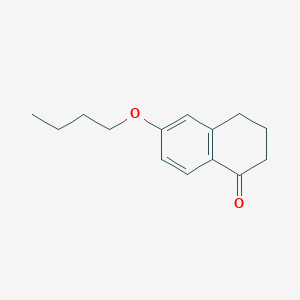
6-Butoxy-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
6-Butoxy-3,4-dihydronaphthalen-1(2H)-one (BNDN) is a synthetic organic compound that is widely used in laboratory experiments due to its unique properties. It has been studied extensively in recent years, and its potential applications have been explored in numerous scientific fields.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
6-Butoxy-3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and evaluated for their biological activities. A study by Wang et al. (2017) focused on designing and synthesizing these derivatives as Bcl-2 inhibitors, highlighting their potential in anticancer applications. The derivatives exhibited notable anticancer activities against various human neoplastic cell lines, with certain compounds showing lower cytotoxicities compared to traditional drugs.
Cytoprotective Effects
Kil et al. (2018) isolated new dihydronaphthalenones from the wood of Catalpa ovata, demonstrating their cytoprotective effects against oxidative damage in HepG2 cells. The study (Kil et al., 2018) found that these compounds showed antioxidant activities by directly scavenging intracellular reactive oxygen species and inducing antioxidant enzymes, suggesting their potential in protective roles against oxidative stress.
Chemical Synthesis Advances
Research by Liu et al. (2012) introduced an efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones using a novel catalytic system. This method (Liu et al., 2012) offers a straightforward procedure for preparing these derivatives with good yields, underlining its significance in chemical synthesis and potential pharmaceutical applications.
Novel Compounds with Biological Activities
A study by Sang et al. (2017) reported on a novel 3,4-dihydronaphthalen-1(2H)-one derivative with spiro-butyrolactone, showcasing selective cytotoxic activity against certain cancer cell lines (Sang et al., 2017). This discovery adds to the compound's portfolio of potential applications in cancer treatment.
Methodological Innovations in Chemistry
The Friedel-Crafts acylation process, a key method in synthesizing aryl ketones, was improved by using hexafluoroisopropanol (HFIP) as a promoter and solvent. This innovation (Li, 2017) eliminates the need for additional reagents or catalysts, showcasing a significant advancement in the synthesis of dihydronaphthalen-1(2H)-one derivatives.
Propriétés
IUPAC Name |
6-butoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-9-16-12-7-8-13-11(10-12)5-4-6-14(13)15/h7-8,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHSDISKXGDKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517148 | |
| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
28945-95-1 | |
| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


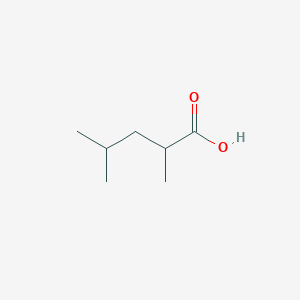
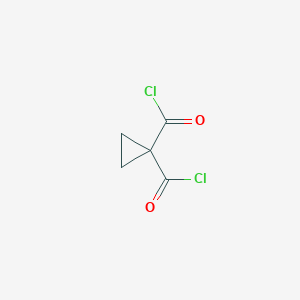


![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)
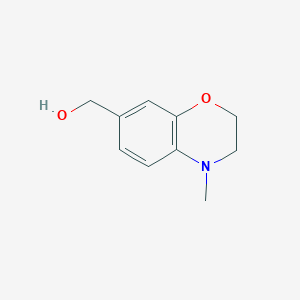
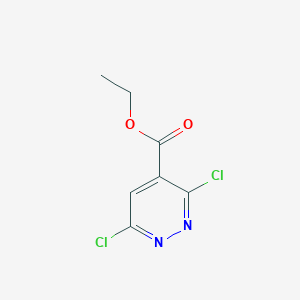
![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)
